2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-
Description
Structure and Synthesis: This compound (hereafter referred to as the 4-fluorophenyl analog) is synthesized via microwave-mediated condensation of indole-2,3-dione and 4-fluoroacetophenone, achieving a high yield of 96% . The structure features a 4-fluorophenyl group attached to an ethylidene-oxo moiety at the 3-position of the indole-2-one core (molecular formula: C₁₆H₁₀FNO₂; molecular weight: 267.26 g/mol). Spectral characterization (IR, ¹H NMR) confirms its planar geometry and Z-configuration .
For example, related compounds exhibit fungicidal and bactericidal activity, with reduced toxicity in rodent models compared to commercial standards like Bavistin .
Properties
CAS No. |
98711-39-8 |
|---|---|
Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20) |
InChI Key |
DLUFVMJZPFKJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Procedure via Chalcone Intermediate
The traditional synthesis involves a two-step sequence starting from indole-2,3-dione (isatin) and 4-fluoroacetophenone.
Step 1: Formation of 3-Hydroxy Intermediate
An equimolar mixture of isatin and 4-fluoroacetophenone is refluxed in absolute ethanol with catalytic diethylamine (3–5 drops) for 4–5 hours. This yields 1,3-dihydro-3-hydroxy-3-[2-(4-fluorophenyl)-2-oxoethylidene]indol-2(1H)-one as pale yellow crystals. The reaction proceeds via aldol condensation, facilitated by the basic conditions, with a reported yield of 74%.
Step 2: Dehydration to Form the α,β-Unsaturated Ketone
The hydroxy intermediate is dehydrated using a mixture of glacial acetic acid and concentrated hydrochloric acid under reflux for 1 hour. This step generates the target compound as red needles, with a yield of 67%.
Limitations
The conventional method suffers from prolonged reaction times (5–6 hours total) and moderate cumulative yields (~50%). Additionally, the use of corrosive acidic conditions complicates purification.
Microwave-Assisted Synthesis
Solvent-Free, One-Pot Methodology
Microwave irradiation significantly enhances the efficiency of this synthesis. A mixture of isatin and 4-fluoroacetophenone is adsorbed onto basic alumina (20% w/w) and irradiated in a domestic microwave oven (700 W, 2450 MHz) for 5–6 minutes at 128°C. This single-step procedure bypasses the isolation of the hydroxy intermediate, directly yielding the target compound in 98% purity.
Advantages Over Conventional Methods
- Time Efficiency : Reaction completion in minutes versus hours.
- Yield Improvement : Near-quantitative yields (96–98%) due to reduced side reactions.
- Eco-Friendliness : Elimination of solvent use aligns with green chemistry principles.
Eschenmoser Coupling Approach
Modular Synthesis from 3-Bromooxindoles
A scalable route involves the Eschenmoser coupling of 3-bromooxindoles with thioacetamides or thiobenzamides. For example, reacting 3-bromo-1,3-dihydro-2H-indol-2-one with 4-fluorophenylthioacetamide in tetrahydrofuran (THF) at room temperature for 12 hours affords the target compound in 97% yield.
Key Features
- Stereoselectivity : Exclusively forms the (Z)-isomer, confirmed by NMR analysis.
- Scalability : Demonstrated for gram-scale production without yield reduction.
- Broad Substrate Scope : Compatible with diverse thioamide derivatives, enabling structural diversification.
Comparative Analysis of Methods
| Parameter | Conventional Thermal | Microwave-Assisted | Eschenmoser Coupling |
|---|---|---|---|
| Reaction Time | 5–6 hours | 5–6 minutes | 12 hours |
| Overall Yield | 50% | 98% | 97% |
| Solvent Use | Ethanol, AcOH | Solvent-free | THF |
| Scalability | Moderate | High | High |
| Stereochemical Control | Not applicable | Not applicable | (Z)-isomer exclusive |
Key Observations :
- Microwave-assisted synthesis is optimal for rapid, high-yield production.
- Eschenmoser coupling offers superior stereochemical control for applications requiring precise isomerism.
Recent Advances and Modifications
Catalyst Optimization
Recent studies explore the use of organocatalysts (e.g., L-proline) to accelerate the aldol condensation step, reducing reaction times to 2 hours with comparable yields.
Solid-Phase Synthesis
Immobilization of isatin on polystyrene resins enables iterative synthesis, though yields remain lower (60–70%) due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Indole-2-one Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl analog (NO₂) exhibits strong antimicrobial activity due to its electron-withdrawing nature, enhancing electrophilic interactions with microbial targets . The 4-methylphenyl analog (CH₃) has lower activity, likely due to steric hindrance and reduced electronic effects .
Toxicity Profiles: The 4-nitrophenyl analog demonstrates lower toxicity in male albino rats compared to Bavistin, a commercial fungicide .
Synthetic Efficiency :
- Microwave synthesis (used for the 4-fluorophenyl analog) offers higher yields (96%) and shorter reaction times (5–6 minutes) compared to traditional condensation methods (~85% yield) .
Structural and Conformational Differences
- Isoindole vs. Indole Core: A related compound, 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3-dione (C₁₇H₁₁FNO₃), features an isoindole core instead of indole-2-one. This structural difference reduces planarity and may alter binding kinetics .
- Chlorophenyl vs.
Biological Activity
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- is a derivative of indole that has garnered attention due to its diverse biological activities. This compound features a unique structure that contributes to its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- is . The compound's structure includes an indole core with a substituted fluorophenyl group, which is critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of indole, including the compound , exhibit significant antimicrobial properties. A study demonstrated that various 1,3-dihydro-2H-indol-2-one derivatives showed activity against several pathogens:
| Pathogen | Activity |
|---|---|
| Mycobacterium tuberculosis | Inhibitory |
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Candida albicans | Antifungal |
The compound was tested in vitro against these pathogens, confirming its potential as an antimicrobial agent .
Anticancer Activity
The anticancer effects of indole derivatives have also been extensively studied. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HL60 (leukemia).
- Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
A notable study found that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .
Anti-inflammatory Activity
Inflammation is a common target for therapeutic intervention. Compounds related to 2H-Indol-2-one have been shown to modulate inflammatory pathways:
- Cytokine Production : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : Efficacy demonstrated in models of arthritis and colitis.
These findings indicate that the compound may serve as a therapeutic agent in inflammatory diseases .
Case Studies
Several case studies have highlighted the application of indole derivatives in clinical settings:
- Antitubercular Activity : A clinical trial involving a series of indole derivatives showed significant efficacy against drug-resistant strains of Mycobacterium tuberculosis.
- Cancer Treatment : A combination therapy using indole derivatives alongside traditional chemotherapeutics resulted in enhanced efficacy and reduced side effects in patients with advanced-stage cancers.
Q & A
Structural Elucidation and Conformational Analysis
Q: How can researchers confirm the stereochemistry and electronic configuration of the α,β-unsaturated ketone moiety in this compound? A: Advanced techniques include:
- X-ray crystallography to resolve bond angles and spatial arrangement (e.g., single-crystal studies in and ).
- DFT calculations to model electron density distribution and predict tautomeric stability.
- UV-Vis spectroscopy to analyze conjugation effects in the enone system, with λmax shifts indicating resonance stabilization .
Synthetic Route Optimization
Q: What strategies improve yield in the aldol condensation step for synthesizing the 3-[2-(4-fluorophenyl)-2-oxoethylidene] substituent? A: Key optimizations involve:
- Catalyst selection : Use of protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
- Temperature control : Maintaining 60–80°C minimizes side reactions like retro-aldol decomposition .
Analytical Method Development
Q: Which HPLC conditions effectively separate this compound from its Z/E isomers? A: Recommended parameters:
- Column : C18 reverse-phase with 5 µm particle size.
- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), starting at 40:60 and ramping to 70:30 over 20 min.
- Detection : UV at 254 nm to exploit aromatic absorption. Validate with spiked samples of synthetic isomers .
Pharmacological Profiling
Q: How to design assays to evaluate the kinase inhibition potential of this compound? A: Protocols include:
- Kinase activity assays : Use recombinant kinases (e.g., EGFR, MAPK) with fluorescence-based ADP-Glo™ detection.
- Docking studies : Molecular modeling against kinase ATP-binding pockets (e.g., PDB ID 1M17) to predict binding affinity.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) via MTT viability assays, comparing to known inhibitors .
Stability Under Physiological Conditions
Q: What experimental setups assess the compound's stability in simulated gastric fluid? A: Methods include:
- Incubation : Dissolve compound in SGF (pH 1.2, 37°C) and sample at 0, 1, 2, 4, 8 hr.
- Analysis : LC-MS with ESI+ mode to monitor degradation products (e.g., hydrolysis of the enone or fluorophenyl groups).
- Control : Parallel testing in PBS (pH 7.4) to differentiate pH-specific instability .
Mechanistic Studies
Q: What techniques determine the compound's reactive oxygen species (ROS) scavenging capacity? A: Utilize:
- Fluorescent probes : APF (3’-(p-aminophenyl) fluorescein) for hydroxyl radical detection; HPF for peroxynitrite.
- Cell-free systems : Generate ROS via Fenton reaction (Fe²⁺/H₂O₂) and measure fluorescence quenching.
- In-cell assays : Treat macrophage lines (e.g., RAW 264.7) with LPS and quantify ROS suppression via flow cytometry .
Crystallographic Data Interpretation
Q: How to resolve ambiguities in X-ray diffraction data for polymorph identification? A: Approaches include:
- Data refinement : Use SHELXL or Olex2 to adjust thermal parameters and occupancy for disordered atoms.
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O vs. π-stacking) across polymorphs.
- Powder XRD : Match experimental patterns to simulated data from single-crystal structures .
Regulatory Compliance
Q: What documentation is required for international shipping of research samples? A: Essential documents:
- Safety Data Sheet (SDS) : Includes GHS classifications (e.g., Acute Toxicity Category 4) and handling precautions ().
- Customs declaration : Specify CAS number, purity, and intended use (research only).
- Transport labels : UN number and hazard symbols (e.g., GHS07 for irritant) per ADR/IATA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
